molecular formula C15H15NO B045167 N-phenethylbenzamide CAS No. 3278-14-6

N-phenethylbenzamide

Cat. No. B045167
CAS RN: 3278-14-6
M. Wt: 225.28 g/mol
InChI Key: DAVRGGJTJDTVQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenethylbenzamide and related compounds often involves the amide formation reaction between benzoic acid derivatives and amines or through the modification of existing amide groups. For example, the microsomal demethylation of N,N-dimethylbenzamides has been studied, showing the formation of N-methylbenzamides and formaldehyde, which indicates the potential pathways for modifying benzamide structures (Constantino, Rosa, & Iley, 1992).

Molecular Structure Analysis

The molecular structure of benzamides, including N-phenethylbenzamide, is characterized by the presence of the amide functional group attached to a benzene ring. Studies on similar compounds have shown that the introduction of N-phenyl substituents leads to a more planar ground-state geometry and influences the absorption and fluorescence spectra, which could be applied to understanding the properties of N-phenethylbenzamide (Yang, Chiou, & Liau, 2002).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, the iodomethylate of N,N-dimethylthiobenzamide reacts with nucleophilic reagents, showing the reactivity of benzamide derivatives in substitution reactions (Mukaiyama, Yamaguchi, & Nohira, 1965).

Physical Properties Analysis

The physical properties of benzamides, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. For example, the synthesis and properties of poly(amide-imide)s derived from benzamides have been explored, indicating the effects of molecular structure on solubility and thermal stability (Behniafar & Haghighat, 2006).

Chemical Properties Analysis

The chemical properties of N-phenethylbenzamide, such as reactivity and stability, can be deduced from studies on related benzamides. For instance, the reactions of N,N-dimethylbenzamide diethylmercaptole with various reagents have been investigated, showing how different functional groups in the benzamide structure affect its reactivity (Mukaiyama & Yamaguchi, 1966).

Scientific Research Applications

  • Plant Biology : N-(1,1-dimethylpropynyl)-3-chlorobenzamide has been found effective in inhibiting mitosis in plant cells, with the 4th phenyl position playing a significant role in binding to a target controlling mitosis (Merlin et al., 1987).

  • Polymer Science : Ionene polymers with N,N′-(p-phenylene)dibenzamide linkages can gel in water, providing thixotropic properties and acting as a dispersant for single-walled carbon nanotubes (Misawa et al., 2008).

  • Neurology and Pharmacology : Phenylethanoid glycosides (PhGs) show neuroprotective, anti-inflammatory, antioxidant, and antibacterial properties, useful in treating various diseases (Xue & Yang, 2016). Phenethylamines are known to influence feeding inhibition in the brain, affecting obesity (Hoebel, 1977).

  • Cancer Research : Phenoxybenzamine hydrochloride (PHEN) suppresses glioma cell growth, migration, invasion, and tumorigenesis by inhibiting the TrkB-Akt pathway (Lin et al., 2016). Phenformin and oxamate have synergistic anti-cancer effects by promoting cancer cell death through inhibition of complex I in mitochondria and LDH in cytosol, respectively (Miskimins et al., 2014).

  • Antimicrobial Activity : Piperbetamides A-D and allylbenzene derivatives exhibit antimicrobial activity against various bacteria, with MIC values ranging from 16-32 g/mL (Hang et al., 2022).

Safety And Hazards

N-Phenethylbenzamide is harmful if swallowed and is suspected of causing genetic defects . When handling N-Phenethylbenzamide, it is recommended to wear suitable gloves, protective clothing, and eye protection .

properties

IUPAC Name

N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVRGGJTJDTVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186443
Record name Benzamide, N-(2-phenylethyl)- (9CI)
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-phenethylbenzamide

CAS RN

3278-14-6
Record name N-Phenethylbenzamide
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Record name Benzamide, N-(2-phenylethyl)-
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Record name Benzamide, N-(2-phenylethyl)
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Synthesis routes and methods I

Procedure details

To a solution of benzoyl chloride (0.123 moles) (Aldrich) in 600 mL of CH2Cl2 was added 2.0 eq. of phenethylamine (Aldrich) dropwise. The reaction mixture was stirred at room temperature for 3 hours and then poured into a separatory and extracted with CH2Cl2. The organic extracts were washed with water and 1N HCl, and then dried over Na2SO4, filtered and concentrated to give N-phenethyl benzamide.
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0.123 mol
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600 mL
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Synthesis routes and methods II

Procedure details

17.6 Grams of a 50% solution of n-propane-phosphonic acid anhydride in methylene chloride are added in 3 portions, with stirring and the exclusion of moisture, to a solution of 2.4 g of β-phenylethylamine, 2.2 g of benzoic acid and 14 ml of N-ethyl morpholine in 25 ml of methylene chloride. The temperature rises to about +40° C. The mixture is cooled to room temperature, while stirring, and is worked up after 24 hours of standing by adding 350 ml of methylene chloride and extracting the solution three times with 50 ml each of water, saturated sodium carbonate solution and potassium bisulfate solution. The crude product crystallizes from the methylene chloride solution dried over magnesium sulfate. Said product is filtered off with suction together with a small amount of petroleum ether (boiling point 40° to 60° C.).
[Compound]
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solution
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n-propane-phosphonic acid anhydride
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2.4 g
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2.2 g
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14 mL
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25 mL
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-phenethylbenzamide
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N-phenethylbenzamide
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N-phenethylbenzamide
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N-phenethylbenzamide
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N-phenethylbenzamide

Citations

For This Compound
175
Citations
LTT Hang, NQ Huy, TTT Tam, LT Huong… - Natural Product …, 2023 - Taylor & Francis
… betle, herein, we describe the isolation and identification of four new N-phenethylbenzamide derivatives and six known allylbenzene derivatives from the stems of P. betle. The isolated …
Number of citations: 2 www.tandfonline.com
ZG Wang, SD Chen, JY Su, YZ Xie, SH Gui - Acta Edulis Fungi, 2016 - cabdirect.org
Ten chemical components present in ethyl acetate extracts of Ganoderma lucidum fruit bodies were separated by column chromatography and their structures determined by mass …
Number of citations: 1 www.cabdirect.org
A Imramovský, K Pauk, Z Padělková, J Hanusek - Crystals, 2012 - mdpi.com
… The characterization of the third investigated molecule (5-chloro-2-hydroxy-N-phenethylbenzamide 2c) was not also clearly shown in the literature [56], this was the reason to show …
Number of citations: 4 www.mdpi.com
M Dinda, S Samanta, S Eringathodi, PK Ghosh - RSC Advances, 2014 - pubs.rsc.org
… 2 was attempted employing 4-nitro-N-phenethylbenzamide as the initial substrate. The … , the reaction with 4-nitro-N-phenethylbenzamide was repeated with 3 equivalents of NBS (entry 7…
Number of citations: 23 pubs.rsc.org
S Samanta, RR Donthiri, M Dinda, S Adimurthy - RSC advances, 2015 - pubs.rsc.org
… We initiated our studies with N-phenethylbenzamide 1a as starting substrate, which has been subjected to oxidative intramolecular C–O bond formation to obtain 2,5-diphenyloxazole …
Number of citations: 21 pubs.rsc.org
JM Roselló, S Staniland, NJ Turner, J Clayden - Tetrahedron, 2016 - Elsevier
… 3a,25, 25(a) 2-bromo-N-phenethylbenzamide 3b, 25b 2-iodo-N-phenethylbenzamide 3c 25c and N-phenethyl-1-naphthamide 3d 25d were consistent with the literature. …
Number of citations: 10 www.sciencedirect.com
GBL Nunes, PR Policarpo, LM Costa, TG Da Silva… - Molecules, 2014 - mdpi.com
… Methyl salicylate (3.3 mmol) and phenylethylamine (6.5 mmol) were shaken for 8 h at room temperature to give 2-hydroxy-N-phenethylbenzamide (Rip-C, 0.52 g, 65% yield). Melting …
Number of citations: 20 www.mdpi.com
V Gatto, S Conca, N Bardella, V Beghetto - Materials, 2021 - mdpi.com
… After 15 min and 1 h, yield in amide N-phenethylbenzamide was monitored by GLC using … (3 × 30 mL) to isolate N-phenethylbenzamide. The combined organic phases were dried over …
Number of citations: 10 www.mdpi.com
X Xu, H Feng, L Huang, X Liu - The Journal of Organic Chemistry, 2018 - ACS Publications
… (11) To our delight, the desired product N-phenethylbenzamide 1 was isolated in 47% yield (entry 1). Encouraged by these preliminary outcomes, we examined a range of reaction …
Number of citations: 27 pubs.acs.org
HS Baek, SM Ahn, BY Woo, YS Cho… - Journal of the Society …, 2013 - koreascience.kr
… 에서 결합시켜 중간체를 만들고 이어서 적절한 benzylamine (또는 phenethylamine)과 반응시켜 목표화합물인 adamantyl N-benzyl-benzamide (또는 adamantyl N-phenethylbenzamide) 3…
Number of citations: 4 koreascience.kr

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